molecular formula C11H21NO2 B14766855 3-(1-Propylpiperidin-3-yl)propanoic acid

3-(1-Propylpiperidin-3-yl)propanoic acid

Cat. No.: B14766855
M. Wt: 199.29 g/mol
InChI Key: DDWJZGXWDHJVJZ-UHFFFAOYSA-N
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Description

3-(1-Propylpiperidin-3-yl)propanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a propyl group at the nitrogen atom and a propanoic acid group at the third carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propylpiperidin-3-yl)propanoic acid typically involves the alkylation of piperidine followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 1-propylpiperidine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Propylpiperidin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives .

Scientific Research Applications

3-(1-Propylpiperidin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Propylpiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Piperidinepropionic acid: Similar in structure but lacks the propyl group on the nitrogen atom.

    3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a piperazine ring instead of a piperidine ring.

    Indole-3-propionic acid: Features an indole ring instead of a piperidine ring

Uniqueness

3-(1-Propylpiperidin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-(1-propylpiperidin-3-yl)propanoic acid

InChI

InChI=1S/C11H21NO2/c1-2-7-12-8-3-4-10(9-12)5-6-11(13)14/h10H,2-9H2,1H3,(H,13,14)

InChI Key

DDWJZGXWDHJVJZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)CCC(=O)O

Origin of Product

United States

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